

comparing Prisma APH with other apheresis systems for cell therapy

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An Objective Comparison of Apheresis Systems for Cell Therapy Applications

A Guide for Researchers and Drug Development Professionals

An important clarification regarding the requested comparison: Initial searches for "**Prisma APH**" did not yield information on an apheresis system for cell therapy. Instead, results consistently referred to a dental composite restorative material. This guide therefore focuses on a comparison of other leading apheresis and cell processing systems prominently featured in cell therapy research and clinical applications, for which substantial comparative data is available.

This guide provides a detailed comparison of key apheresis systems used for the collection of mononuclear cells (MNCs), a critical starting material for various cell therapies, including CART cell manufacturing. The comparison focuses on performance metrics, technical attributes, and available experimental data for systems such as the Spectra Optia™, CliniMACS Prodigy®, and others.

Performance Data Summary

The following table summarizes key performance indicators for various apheresis systems based on published studies. These metrics are crucial for selecting the appropriate system for a specific cell therapy application.



Parameter	Spectra Optia™	COBE® Spectra	Amicus™	Fresenius COM.TEC	CliniMACS Prodigy®
CD34+ Collection Efficiency (CE2)	Higher than COBE® Spectra[1][2] [3][4]; comparable to Amicus™[5]	Lower than Spectra Optia™[1][2] [3][4]	Comparable to Spectra Optia™ cMNC[5]	Lower than Spectra Optia™[4]	N/A (Integrated processing system)[6][7]
Mononuclear Cell (MNC) Collection Efficiency	Superior to COBE® Spectra[1]	Gold standard for comparison[1]	Data not available in provided results	Data not available in provided results	N/A (Integrated processing system)[6][7]
Product Volume	Smaller and more consistent with CMNC protocol compared to MNC protocol[8]; Greater than COBE® Spectra in some studies[2]	Larger than Spectra Optia™ CMNC[8]	Data not available in provided results	Larger than Spectra Optia™[4]	N/A (Final product volume is process-dependent)[9]
Platelet Loss/Contami nation	Greater platelet loss than Amicus™[5]; Trend of more contaminatin g platelets	Lower platelet attrition than Spectra Optia™[10]	Significantly lower platelet loss than Spectra Optia™ cMNC[5]	Data not available in provided results	N/A (Integrated processing system)[6][7]



	than Spectra- Auto[2]				
Red Blood Cell (RBC) Contaminatio n	Less RBC contaminatio n than COBE® Spectra[10]	More contaminatin g RBCs than Spectra Optia™[2]	Data not available in provided results	Data not available in provided results	N/A (Integrated processing system)[6][7]
Granulocyte Contaminatio n	Lower than COBE® Spectra[1]	Higher than Spectra Optia™[1]	Data not available in provided results	Data not available in provided results	N/A (Integrated processing system)[6][7]
Cell Viability	>99% for granulocytes (comparable to COBE® Spectra)[11]	>99% for granulocytes (comparable to Spectra Optia™)[11]	Data not available in provided results	Data not available in provided results	High viability maintained throughout automated process[9]
Automation Level	High, with features like automatic interface management[1][10]	Requires more manual control[10]	Data not available in provided results	Data not available in provided results	Fully automated, integrated system for cell processing[6] [12]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing and comparing results across different apheresis systems. Below are summaries of methodologies cited in the comparative studies.

Comparison of Spectra Optia[™] and COBE® Spectra for MNC Collection

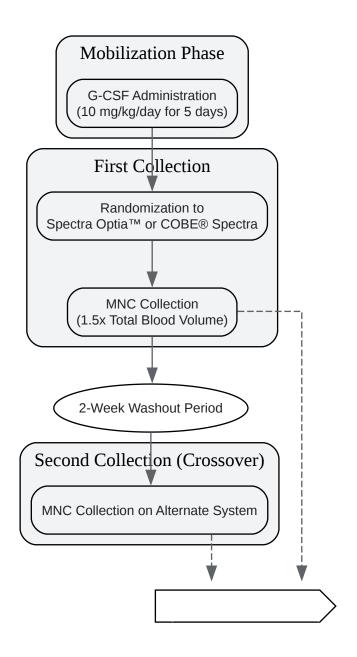
A prospective, randomized, crossover study was conducted with 22 healthy donors to compare the mononuclear cell (MNC) collection efficiency of the Spectra Optia™ and COBE® Spectra

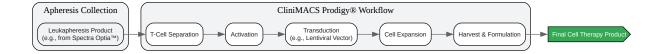


systems.[1]

- Subjects: 22 healthy donors.
- Mobilization: Donors received granulocyte colony-stimulating factor (G-CSF) at 10 mg/kg/day for 5 days.[1]
- Apheresis Procedure: Each donor underwent two MNC collections, one with each system, with a 2-week washout period in between. The collections were performed on days 5 and 6 after the start of G-CSF mobilization. All procedures processed 1.5 times the total blood volume.[1]
- Primary Endpoint: CD34+ cell collection efficiency (CE1 and CE2) and yield.[1]
- Data Analysis: Comparison of collection efficiencies, cell yields, product volumes, and contaminant levels between the two systems.







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